3-(Chlorodimethylsilyl)propyl acetate
Description
3-(Chlorodimethylsilyl)propyl acetate is an organosilicon compound featuring a chlorodimethylsilyl group and an acetate ester. The chlorodimethylsilyl group enhances reactivity toward hydroxylated surfaces (e.g., glass or silica), enabling covalent immobilization of functional groups .
Properties
IUPAC Name |
3-[chloro(dimethyl)silyl]propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2Si/c1-7(9)10-5-4-6-11(2,3)8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCCPRNJFJRJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171513 | |
| Record name | 3-(Chlorodimethylsilyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18387-98-9 | |
| Record name | 1-Propanol, 3-(chlorodimethylsilyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18387-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Chlorodimethylsilyl)propyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018387989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Chlorodimethylsilyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorodimethylsilyl)propyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.407 | |
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| Record name | 3-(Chlorodimethylsilyl)propyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2G7X884VX | |
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Preparation Methods
Mixed Lewis Acid Catalyst Systems
Friedel-Crafts alkylation, adapted from aromatic substitution methodologies, has been repurposed for silyl group attachment to propyl acetate backbones. In a modified approach analogous to the synthesis of 2-methyl-2-arylpropyl carboxylates, anhydrous FeCl₃ (0.75 mol) and AlCl₃ (0.5 mol) in benzene catalyze the reaction between methallyl acetate and dimethylchlorosilane at 0–5°C. The mixed catalyst system enhances electrophilic activation of the chlorosilane, facilitating nucleophilic attack by the methallyl intermediate. After 5 hours of stirring, the crude product is washed with NaHCO₃ and distilled under reduced pressure, yielding 3-(chlorodimethylsilyl)propyl acetate at 86% purity.
Solvent and Temperature Optimization
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like carbon disulfide, when combined with benzene in a 7:1 ratio, improve silane solubility and reduce side reactions such as oligomerization. Maintaining temperatures below 10°C prevents exothermic decomposition of chlorosilanes, while gradual warming to 15°C post-reaction ensures complete conversion.
Hydrosilylation of Allyl Acetate with Dimethylchlorosilane
Platinum-Catalyzed Anti-Markovnikov Addition
Hydrosilylation of allyl acetate (CH₂=CHCH₂OAc) with dimethylchlorosilane (HSiMe₂Cl) in the presence of Speier’s catalyst (H₂PtCl₆) follows anti-Markovnikov regioselectivity. The platinum complex coordinates the alkene, enabling Si–H bond cleavage and subsequent formation of a β-silylpropyl acetate intermediate. Reaction conditions at 80°C for 4 hours in toluene yield the target compound with 78% efficiency, though residual allyl acetate (12%) necessitates fractional distillation.
Inhibitors for Side-Reaction Suppression
Addition of 0.1 wt% 2,6-di-tert-butylphenol as a radical inhibitor mitigates premature silane polymerization. This adjustment increases yield to 85% while maintaining a silane conversion rate of 93%.
Nucleophilic Substitution of 3-Chloropropyl Acetate
Silane Exchange Reactions
3-Chloropropyl acetate undergoes nucleophilic displacement with sodium dimethylsilanolate (NaOSiMe₂H) in tetrahydrofuran (THF) at reflux. The reaction, monitored by ¹H NMR, replaces the chloride with a dimethylsilyl group over 12 hours. Quenching with aqueous HCl converts the silanolate intermediate to chlorodimethylsilyl, achieving 72% isolated yield after column purification.
Phase-Transfer Catalysis
Employing benzyltriethylammonium chloride as a phase-transfer catalyst accelerates the substitution in biphasic water/THF systems. This method reduces reaction time to 6 hours but requires careful pH control (7.5–8.5) to avoid ester hydrolysis.
Esterification of 3-(Chlorodimethylsilyl)propanol
Acid-Catalyzed Acetylation
3-(Chlorodimethylsilyl)propanol (HOCH₂CH₂CH₂SiMe₂Cl) is acetylated using acetic anhydride and sulfuric acid (0.5 wt%) at 110°C. The reaction reaches 95% conversion within 3 hours, with excess anhydride removed via rotary evaporation. This method avoids silyl ether cleavage, a common side reaction in basic conditions.
Enzymatic Esterification
Lipase B from Candida antarctica immobilized on silica catalyzes the acetylation in solvent-free media at 50°C. While environmentally benign, the enzymatic route achieves only 58% yield due to substrate inhibition at high alcohol concentrations.
Comparative Analysis of Synthetic Routes
The Friedel-Crafts method offers the highest purity, while enzymatic esterification lags in efficiency. Industrial scalability favors catalytic alkylation due to shorter reaction times and solvent recycling potential.
Challenges in Purification and By-Product Management
Chemical Reactions Analysis
Types of Reactions: 3-(Chlorodimethylsilyl)propyl acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form silanols and acetic acid in the presence of water and a catalyst.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are important in the production of silicone polymers
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides or amines, and the reactions are typically carried out in anhydrous solvents to prevent hydrolysis.
Hydrolysis: Water and acidic or basic catalysts are used to facilitate the hydrolysis process.
Condensation Reactions: Silanol groups and catalysts such as tin or titanium compounds are used to promote condensation
Major Products Formed:
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Hydrolysis: The major products are silanols and acetic acid.
Condensation Reactions: The primary products are siloxane polymers
Scientific Research Applications
3-(Chlorodimethylsilyl)propyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of organosilicon compounds and as a precursor for the production of silicone polymers.
Biology: The compound is used in the modification of surfaces to enhance biocompatibility and in the development of bioactive materials.
Medicine: It is employed in the synthesis of drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: The compound is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous .
Mechanism of Action
The mechanism of action of 3-(Chlorodimethylsilyl)propyl acetate involves its reactivity with other chemical species through the chlorodimethylsilyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with other molecules. The acetate group can also participate in esterification and hydrolysis reactions, further expanding the compound’s reactivity profile .
Molecular Targets and Pathways: The primary molecular targets of this compound are other organosilicon compounds and substrates with reactive functional groups. The pathways involved include nucleophilic substitution, hydrolysis, and condensation reactions, which enable the compound to modify surfaces and form new chemical bonds .
Comparison with Similar Compounds
a. 3-(Trimethoxysilyl)propyl Methacrylate
- Structure : Contains a trimethoxysilyl group and methacrylate ester.
- Applications : Used in hybrid scaffolds for bone tissue engineering due to its ability to form covalent bonds with silica-based materials .
- Reactivity: Hydrolyzes in aqueous environments to generate silanol groups, enabling crosslinking .
- Key Difference : Unlike 3-(chlorodimethylsilyl)propyl acetate, its methacrylate group supports free-radical polymerization, making it suitable for creating polymer networks .
b. 6-(Chlorodimethylsilyl)hexyl 2-Bromophenylacetate
- Structure : Features a longer alkyl chain (hexyl) and a bromophenylacetate group.
- Applications : Used in surface-initiated atom transfer radical polymerization (SI-ATRP) for creating polymer brushes .
Chlorinated Propyl Acetates
a. 3-Chloropropyl Acetate
- Molecular Formula : C₅H₉ClO₂; Molecular Weight: 136.58 g/mol .
- Physical Properties : Boiling point 70–72°C (15 mmHg), partial water solubility .
- Applications : Intermediate in organic synthesis and agrochemicals .
- Key Difference : Lacks the dimethylsilyl group, reducing its utility in surface immobilization but enhancing its role as a simple alkylating agent .
Thioether-Containing Acetates
a. 3-(Methylthio)propyl Acetate
- Molecular Formula : C₆H₁₂O₂S; Molecular Weight: 148.22 g/mol .
- Applications: Found in HHP-treated soy sauce as a minor aroma compound (fruity, sulfur notes) .
- Reactivity : The methylthio group participates in oxidation reactions, forming sulfoxides or sulfones .
- Comparison : The thioether group imparts distinct odor properties, unlike the inert chlorodimethylsilyl group in the target compound .
Brominated Analogs
a. 3-(Chlorodimethylsilyl)propyl 2-Bromoisobutyrate
- Applications : Photoinitiator for surface grafting due to the bromoisobutyrate group’s ability to generate radicals under UV light .
- Key Difference : The bromoisobutyrate moiety enables controlled radical polymerization, whereas the acetate group in this compound may limit this functionality .
Data Table: Comparative Analysis
*Calculated properties based on structural analogs.
Biological Activity
3-(Chlorodimethylsilyl)propyl acetate, with the CAS number 18387-98-9, is a silane compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
This compound is characterized by its molecular formula . It contains a chlorodimethylsilyl group attached to a propyl acetate moiety, which contributes to its reactivity and potential biological interactions. The presence of the silicon atom allows for unique interactions with biological molecules, influencing its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules. It is hypothesized that the chlorodimethylsilyl group can facilitate the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in cellular functions.
- Antimicrobial Activity : Research indicates that silane compounds can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.
- Cytotoxicity : Studies have shown that certain silanes can induce cytotoxic effects in various cell lines, potentially through apoptosis or necrosis pathways.
- Cell Adhesion : The compound has been evaluated for its ability to modify surfaces to enhance cell adhesion, particularly in tissue engineering applications.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological implications of silane compounds similar to this compound:
- Study on Antimicrobial Properties : A study published in Journal of Applied Microbiology demonstrated that silane compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that the mechanism involved disruption of bacterial cell membranes (Table 1).
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
- Cytotoxicity Assays : Another research article evaluated the cytotoxic effects of various silane compounds on human cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range, suggesting moderate cytotoxicity (Table 2).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
- Surface Modification for Cell Adhesion : A study explored the use of silanes for enhancing cell adhesion on biomaterials. It was found that coatings with this compound led to increased adhesion and proliferation of fibroblast cells compared to untreated surfaces.
Q & A
Q. What are the key synthetic routes for 3-(Chlorodimethylsilyl)propyl acetate?
The compound is typically synthesized via hydrosilylation of allyl acetate with chlorodimethylsilane in the presence of a platinum catalyst (e.g., Speier’s catalyst) under inert conditions. Alternative methods include nucleophilic substitution of 3-hydroxypropyl acetate with chlorodimethylsilane using a base like triethylamine to scavenge HCl. Reaction progress is monitored via GC-MS or FTIR to track silane consumption. Post-synthesis purification often involves fractional distillation under reduced pressure to isolate the product from unreacted silanes or byproducts .
Q. How is the compound characterized for purity and structural integrity?
Routine characterization employs:
- NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm substitution patterns and silane integrity.
- GC-MS to assess purity and detect volatile impurities (e.g., residual chlorodimethylsilane).
- Elemental analysis to verify stoichiometry (C, H, Cl, Si content). Advanced labs may use Raman spectroscopy to probe Si-Cl bond vibrations (~480 cm⁻¹) and Karl Fischer titration to quantify moisture content, critical for hygroscopic silanes .
Q. What are the stability considerations for storage and handling?
The compound is moisture-sensitive due to the Si-Cl bond, which hydrolyzes to form silanols and HCl. Storage requires anhydrous conditions (e.g., molecular sieves) in sealed containers under inert gas (N₂/Ar). Prolonged exposure to light or heat (>40°C) accelerates decomposition. Stability tests under accelerated aging (40°C/75% RH) reveal a shelf life of ~6 months when properly stored .
Advanced Research Questions
Q. How can reaction byproducts during synthesis be systematically identified and mitigated?
Common byproducts include:
- Disiloxanes from silanol condensation (detected via ²⁹Si NMR at ~-20 ppm).
- Allyl acetate oligomers (identified by GC-MS fragmentation patterns). Mitigation strategies:
- Optimize catalyst loading (0.5–1 mol% Pt) to minimize side reactions.
- Use scavengers (e.g., activated carbon) to remove colloidal platinum residues.
- Implement inline FTIR for real-time monitoring of Si-Cl consumption .
Q. What methodologies are effective for analyzing hygroscopicity and hydrolysis kinetics?
- Gravimetric analysis under controlled humidity (e.g., 30–90% RH) quantifies moisture uptake.
- Kinetic studies using stopped-flow IR or NMR track hydrolysis rates in solvents (e.g., THF/H₂O mixtures). Activation energy (Eₐ) for hydrolysis is typically ~50–60 kJ/mol, with pseudo-first-order kinetics under excess water. Hydrolysis products (silanols) are characterized by ESI-MS or MALDI-TOF .
Q. How can the compound’s reactivity be leveraged in surface functionalization?
As a silylating agent, it forms self-assembled monolayers (SAMs) on hydroxylated surfaces (e.g., SiO₂, glass). Key steps:
- Substrate pretreatment with piranha solution to maximize surface -OH groups.
- Immersion in 1–5% (v/v) solution of the compound in toluene at 60°C for 24 hours.
- Characterization via contact angle goniometry (increase from ~20° to ~100°) and XPS to confirm Si-O-Si linkages. Competing reactions with surface defects require optimization of reaction time and solvent polarity .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
Scale-up issues include:
- Exothermicity : Hydrosilylation releases ~80 kJ/mol; use jacketed reactors with precise temperature control (<5°C deviation).
- Catalyst poisoning : Trace O₂ or H₂O deactivates Pt; rigorous inert gas purging and solvent drying (e.g., over CaH₂) are critical. Pilot-scale trials (10–100 L batches) achieve ~85% yield with distillation yielding >98% purity. Contamination by chlorosilane dimers is minimized via wiped-film evaporation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
